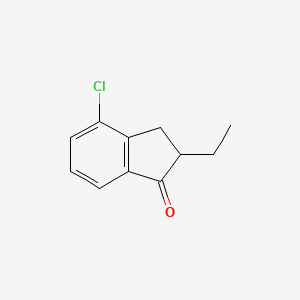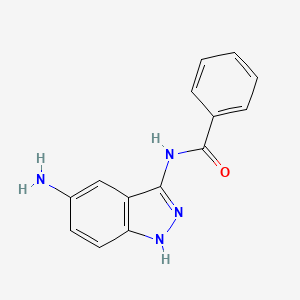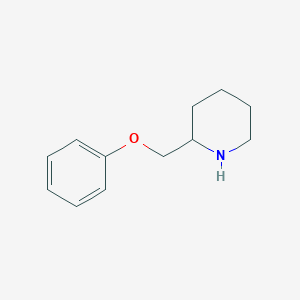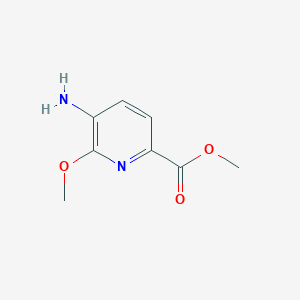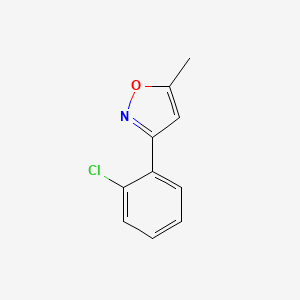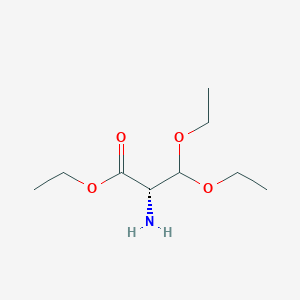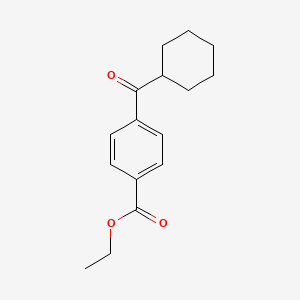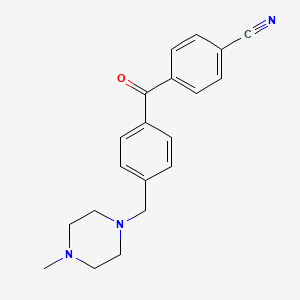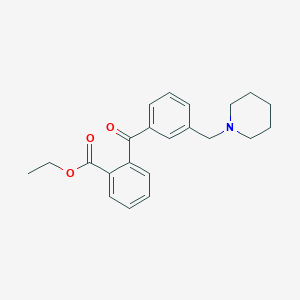
3-Methyl-3-phenylmorpholine
Descripción general
Descripción
3-Methyl-3-phenylmorpholine is a heterocyclic organic compound. It is synthesized by replacing the hydrogen atom of the morpholine ring with a methylphenyl group. The CAS Number of this compound is 2253631-15-9 .
Molecular Structure Analysis
The molecular weight of 3-Methyl-3-phenylmorpholine is 177.25 . The InChI code is 1S/C11H15NO/c1-11(9-13-8-7-12-11)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3/t11-/m0/s1 . For a detailed molecular structure analysis, techniques such as X-ray crystallography or electron diffraction could be used .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 3-Methyl-3-phenylmorpholine can be determined using various analytical techniques . These properties include color, density, hardness, and melting and boiling points .Aplicaciones Científicas De Investigación
Nanomorphology in Solar Cells
In the realm of polymer solar cells, the study of nanomorphology and its evolution within thin solid-state films is crucial. Specifically, research on poly(3-alkylthiophene) blends with phenyl-C61 butyric acid methyl ester revealed the significant role of thermal annealing. This process not only enhances the crystallization of the polymer but also optimizes phase separation and diffusion, which are essential for achieving high device performances in solar cell applications. The diffusion of fullerene derivatives, akin to phenyl-C61 butyric acid methyl ester, is identified as a limiting factor, underscoring the importance of understanding and controlling nanomorphology for solar cell efficiency (Nguyen et al., 2007).
Synthesis and Characterization for New Psychoactive Substances
The synthesis and characterization of new psychoactive substances, including phenmetrazine analogs, are pivotal in exploring treatment options for various conditions such as obesity and drug dependence. A study on 3-fluorophenmetrazine (3-FPM) and its isomers highlights the meticulous approach required to differentiate these compounds and understand their effects. This research contributes to forensic and toxicological fields, aiding in the identification and control of new psychoactive substances (McLaughlin et al., 2017).
Chemical Reactions in Fiber Production
The Lyocell process, which uses N-Methylmorpholine- N-oxide monohydrate (NMMO) for cellulose dissolution, is another area where scientific research is applied. Understanding the chemical reactions, side reactions, and byproduct formation within the cellulose/NMMO/water system is crucial for improving fiber production. This knowledge aids in mitigating issues like cellulose degradation, discoloration, and increased stabilizer consumption, thus ensuring the safe and efficient production of Lyocell fibers (Rosenau et al., 2001).
Catalyst Activation and Chemical Synthesis
Research into catalyst activation and its application in chemical synthesis provides insights into the efficiency of various processes, including oxidation and transfer hydrogenation. A study involving Cp*RhIII/IrIII–1,2,3-triazole-based organochalcogen ligand complexes delves into the mechanisms underlying catalyst activation, offering potential improvements in synthetic methodologies. This research is instrumental in advancing chemical synthesis, with implications for pharmaceuticals and materials science (Saleem et al., 2014).
Structural and Optical Properties in Organic Electronics
The investigation of structural and optical properties in composite polymer/fullerene films is vital for the development of organic solar cells. Studies on the correlation between these properties and the efficiency of solar cells inform the design and optimization of new materials for energy harvesting. Understanding how annealing affects the crystallinity of polymers like poly(3-hexylthiophene) and its interaction with fullerene derivatives can lead to significant improvements in solar cell performance (Erb et al., 2005).
Propiedades
IUPAC Name |
3-methyl-3-phenylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(9-13-8-7-12-11)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEYAVDCDVVKJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640606 | |
| Record name | 3-Methyl-3-phenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933689-07-7 | |
| Record name | 3-Methyl-3-phenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




